2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene chemical structure and properties
2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene chemical structure and properties
An In-depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
Executive Summary
This document provides a comprehensive technical overview of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene, a halogenated nitrodiphenyl ether. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from structurally analogous molecules to provide a robust profile for researchers, chemists, and drug development professionals. The guide covers molecular structure, predicted physicochemical properties, a plausible synthetic pathway with mechanistic rationale, potential applications based on its chemical motifs, and a toxicological assessment inferred from related compounds. This molecule's significance lies in its potential as a versatile intermediate in the synthesis of complex agrochemicals and pharmaceuticals, leveraging the reactivity of its nitrodiphenyl ether core and multiple halogen substituents.
Molecular Identity and Structure
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name : 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
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Common Synonyms : 2-Bromo-4-nitrophenyl 3,4-dichlorophenyl ether[1]
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Molecular Formula : C₁₂H₆BrCl₂NO₃[1]
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Molecular Weight : 379.00 g/mol
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CAS Number : A specific CAS number for this compound is not readily found in major chemical databases as of this writing. Researchers should verify any supplied CAS number before procurement.
Structural Elucidation
The molecule consists of a 3,4-dichlorophenol moiety linked via an ether bond to the C1 position of a 2-bromo-4-nitrobenzene ring. The nitro group at C4 and the bromine atom at C2 of the first ring are key features influencing the molecule's reactivity. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic substitution reactions, a critical aspect of its synthesis.
Caption: Chemical structure of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene.
Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Weight | 379.00 g/mol | Calculated |
| Appearance | Expected to be a yellow or beige solid | Analogy to dichloronitrobenzene[2] |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | > 250 °C (Predicted) | Analogy to similar high MW compounds |
| Solubility | Low in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) | General solubility of diphenyl ethers |
| logP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 (Predicted) | High due to aromatic rings and halogens |
Synthesis and Mechanistic Rationale
The most plausible and industrially scalable synthesis of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene is via a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann-type ether synthesis.
Mechanistic Insight
The core of this synthesis relies on the activation of an aromatic ring towards nucleophilic attack. The nitro group (-NO₂) at the para-position to the leaving group (a halogen at C1) is a powerful electron-withdrawing group. It delocalizes the negative charge of the Meisenheimer complex—the intermediate formed during the nucleophilic attack—thereby stabilizing it and lowering the activation energy for the reaction. The bromine at the ortho-position also contributes to this activation. The nucleophile, 3,4-dichlorophenoxide, is generated in situ by reacting 3,4-dichlorophenol with a base.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard Ullmann condensations. Optimization of temperature, reaction time, and catalyst loading would be necessary.
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Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dichlorophenol (1.0 eq.), 1,2-dibromo-4-nitrobenzene (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
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Solvent Addition : Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask to achieve a reactant concentration of approximately 0.5 M.
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Inert Atmosphere : Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial for preventing the oxidation of the copper catalyst.
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Reaction : Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
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Work-up : After cooling to room temperature, pour the reaction mixture into a beaker containing water and stir. This will precipitate the crude product. Filter the solid, and wash it thoroughly with water to remove inorganic salts and residual DMF.
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Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene.
Reactivity and Potential Applications
The chemical architecture of 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene provides several reactive sites, making it a valuable intermediate for further chemical elaboration.
Key Reactive Sites
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Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.[3] This resulting aniline derivative is a cornerstone for building diverse heterocyclic structures common in pharmaceuticals and dyes.
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Bromo Group : The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of highly complex molecular scaffolds. The differential reactivity between C-Br and C-Cl bonds can allow for selective coupling at the C-Br position.[4]
Potential Applications in Research and Development
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Agrochemicals : The nitrodiphenyl ether scaffold is a well-known pharmacophore in herbicides.[5] This molecule could serve as a precursor for novel herbicides or fungicides. The 3,4-dichlorophenyl moiety is also present in established pesticides.[6]
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Pharmaceuticals : Substituted nitroaromatics are common starting materials for a wide array of drugs, including analgesics and antipsychotics.[7] The ability to convert the nitro group to an amine and functionalize the bromo position makes this compound a versatile starting block for medicinal chemistry programs.
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Material Science : Halogenated nitroaromatics can be used in the synthesis of polymers or dyes with specific electronic or optical properties.
Safety and Toxicological Assessment
No specific toxicological data exists for 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene. However, a hazard assessment can be made based on its structural components.
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Nitroaromatics : Nitrobenzene and its derivatives are known to be toxic, primarily targeting the hematological system by causing methemoglobinemia, a condition where hemoglobin is oxidized and cannot transport oxygen effectively.[8] They can also exhibit toxicity towards the liver, spleen, and reproductive systems upon prolonged exposure.[9]
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Halogenated Aromatic Compounds : Chlorinated phenols and benzenes can be environmental pollutants and exhibit varying degrees of toxicity.[2][10]
GHS Hazard Classification (Inferred)
Based on data for structurally similar compounds like 2-bromo-1-chloro-4-nitrobenzene and 2-bromo-4-fluoro-1-nitrobenzene, the following GHS hazards are anticipated[11][12]:
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Acute Toxicity, Oral (Warning) : Harmful if swallowed.
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Skin Corrosion/Irritation (Warning) : Causes skin irritation.
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Serious Eye Damage/Eye Irritation (Warning) : Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Warning) : May cause respiratory irritation.
Handling and Safety Precautions
Researchers handling this compound should employ standard laboratory safety protocols:
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Work in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of exposure, follow the first aid instructions on the product label or Safety Data Sheet (SDS) and seek medical advice.[6]
References
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PubChem. (n.d.). 2-Bromo-1-chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-4-chloro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-1,3-difluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-3,4-difluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Bromo-3,4-difluoro-1-nitrobenzene Properties. CompTox Chemicals Dashboard. Retrieved February 13, 2026, from [Link]
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Patsnap. (n.d.). Synthesis of 2-bromine-4-nitrobenzene ethane nitrile. Eureka. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-1-ethyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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Quora. (2018). Why do we name a compound like this 2-Bromo-4-chloro-1-nitrobenzene? Retrieved February 13, 2026, from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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National Pesticide Information Center. (n.d.). 2,4-D. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. PubMed. Retrieved February 13, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Nitrobenzene. Retrieved February 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene - Health Effects. NCBI Bookshelf. Retrieved February 13, 2026, from [Link]
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Orr, G. L., Elliott, C. M., & Hogan, M. E. (1983). Activity in vivo and redox States in vitro of nitro- and chlorodiphenyl ether herbicide analogs. Plant Physiology, 73(4), 939–944. [Link]
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Agrawal, S., & Desai, P. (2013). A sensitive spectrophotometric method for the determination of bronopol in polluted water, grains and vegetables. Journal of Chemical and Pharmaceutical Research, 5(4), 214-221. [Link]
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